

BMY 42393: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	Bmy 42393
CAS No.:	136451-58-6
Cat. No.:	B1667329

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For Researchers, Scientists, and Drug Development Professionals

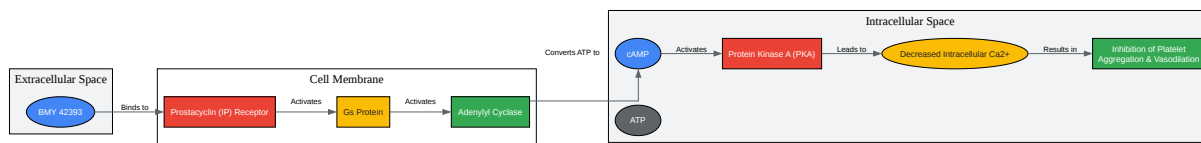
Abstract

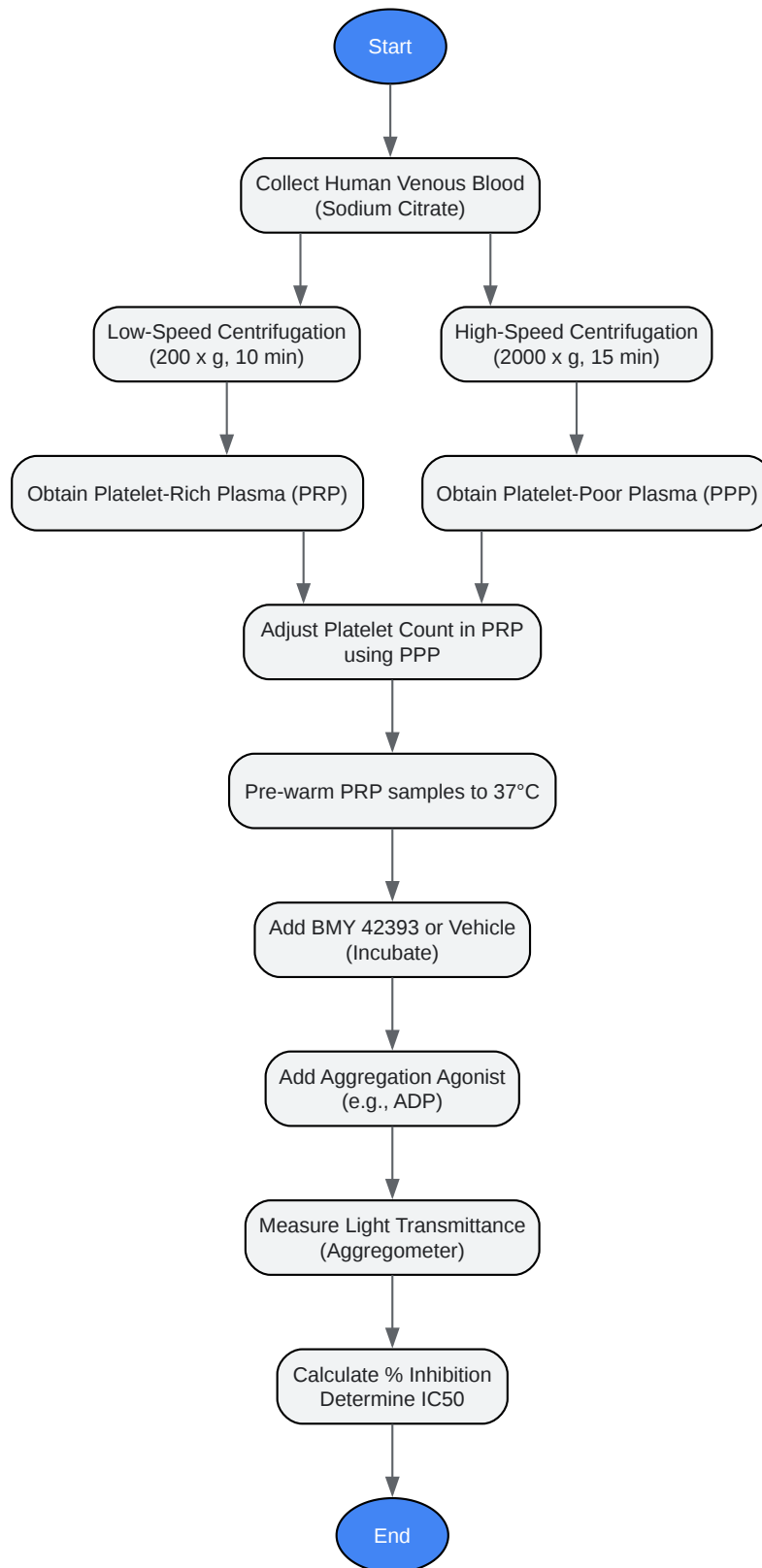
BMY 42393, chemically known as 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid, is a potent and orally active partial agonist of the prostacyclin (PGI₂) receptor. As a structurally novel, non-prostanoid mimetic, it has demonstrated significant efficacy in inhibiting platelet aggregation and shows promise in the therapeutic area of cardiovascular diseases, particularly in the prevention of arterial thrombosis and the management of atherosclerosis. This document provides a comprehensive technical overview of **BMY 42393**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

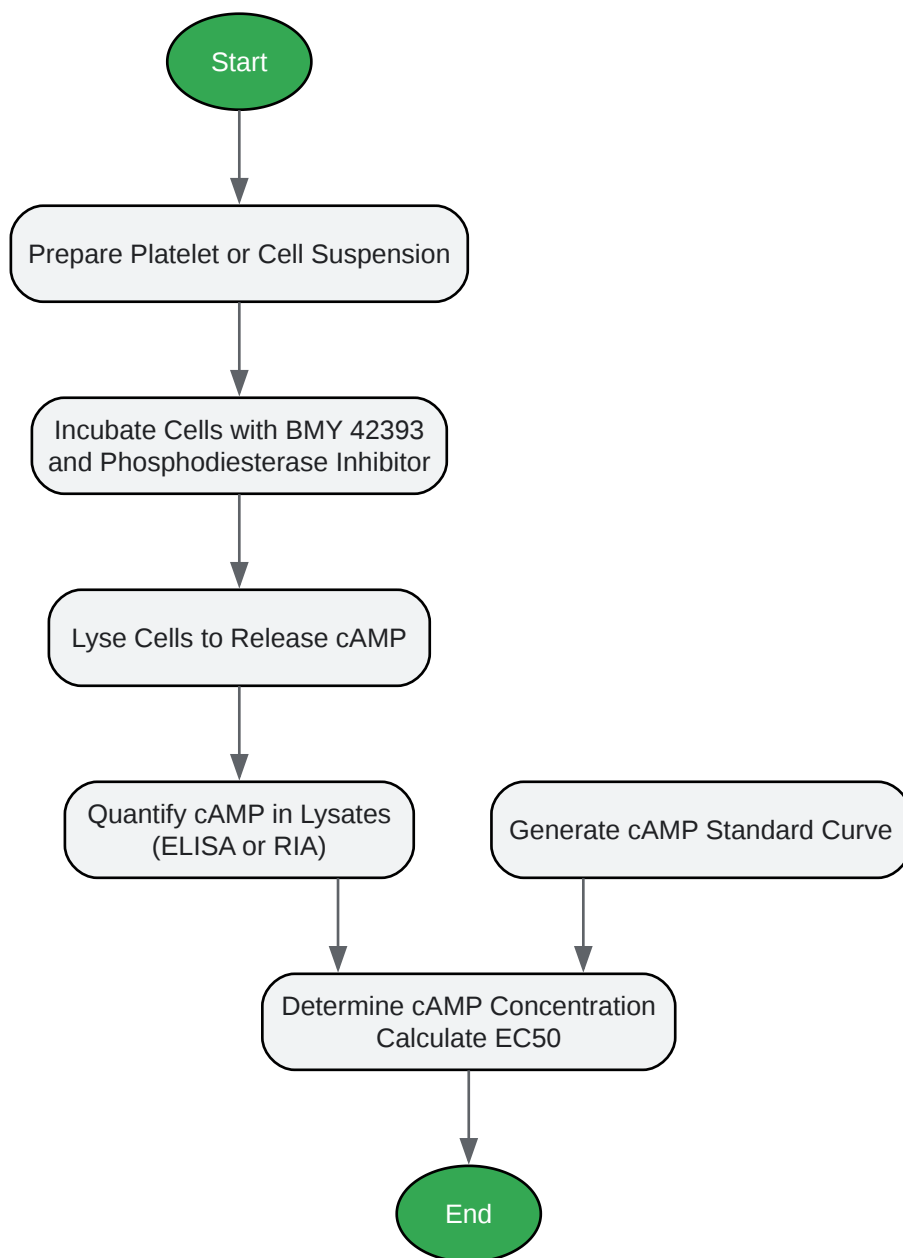
Core Mechanism of Action

BMY 42393 exerts its primary pharmacological effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The activation of the IP receptor is coupled to the G_s alpha subunit of the heterotrimeric G-protein complex. This interaction initiates a signaling cascade that leads to the activation of adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels is

central to the therapeutic effects of **BMV 42393**. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular free calcium levels. This cascade ultimately results in the inhibition of platelet activation and aggregation, as well as promoting vasodilation.







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